methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a cyclohexylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, introduction of the trifluoromethyl group, and the attachment of the cyclohexylpropanoyl moiety. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives with different substituents. Examples include:
- Methyl 1-butyl-4-[(3-phenylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(fluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H31F3N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 1-butyl-4-(3-cyclohexylpropanoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H31F3N2O4/c1-4-5-13-26-14(2)17(18(28)30-3)20(19(26)29,21(22,23)24)25-16(27)12-11-15-9-7-6-8-10-15/h15H,4-13H2,1-3H3,(H,25,27) |
InChI Key |
NYNCGJRSZKKDLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)CCC2CCCCC2)C(=O)OC)C |
Origin of Product |
United States |
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